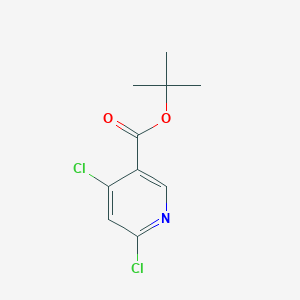
4,6-Dicloro-nicotinato de tert-butilo
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-Butyl 4,6-dichloronicotinate is a chemical compound that belongs to the class of nicotinic acid derivatives. It is a white crystalline solid commonly used in medical, environmental, and industrial research. This compound is known for its unique properties and versatility, making it a valuable material for various studies and experiments.
Aplicaciones Científicas De Investigación
Tert-Butyl 4,6-dichloronicotinate has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biological molecules.
Industry: It is used in the development of new materials and as a component in various industrial processes.
Análisis De Reacciones Químicas
Tert-Butyl 4,6-dichloronicotinate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of chlorine atoms on the nicotinic acid ring.
Oxidation and Reduction:
Ester Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield 4,6-dichloronicotinic acid.
Mecanismo De Acción
Comparación Con Compuestos Similares
Tert-Butyl 4,6-dichloronicotinate can be compared with other similar compounds, such as:
4,6-Dichloronicotinic Acid: The parent compound from which tert-Butyl 4,6-dichloronicotinate is derived.
Nicotinic Acid Derivatives: Other derivatives of nicotinic acid that share similar structural features and chemical properties.
The uniqueness of tert-Butyl 4,6-dichloronicotinate lies in its tert-butyl ester group, which imparts distinct chemical and physical properties compared to its parent compound and other derivatives .
Propiedades
IUPAC Name |
tert-butyl 4,6-dichloropyridine-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11Cl2NO2/c1-10(2,3)15-9(14)6-5-13-8(12)4-7(6)11/h4-5H,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPAVOQSQZMCRRR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CN=C(C=C1Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11Cl2NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.10 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














